molecular formula C27H25N3O3S B1148621 NALTRINDOLE ISOTHIOCYANATE CAS No. 126876-64-0

NALTRINDOLE ISOTHIOCYANATE

Cat. No. B1148621
CAS RN: 126876-64-0
M. Wt: 471.578
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naltrindole isothiocyanate is a solid compound . It is an opioid receptor antagonist . The compound is also known as NTII and has a molecular weight of 508.03 .


Synthesis Analysis

Isothiocyanates can be synthesized from alkyl and aryl amines . A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions .


Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . Isothiocyanates and indoles are naturally occurring molecules that are produced from the enzymatic hydrolysis of glucosinolates (GLS) performed by the enzyme β-thioglucoside glucohydrolase, EC 3.2.3.1 (myrosinase) .


Chemical Reactions Analysis

Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions . The major analytical techniques employed for the qualitative and quantitative analysis of isothiocyanates and indoles are high-performance liquid chromatography and gas chromatography coupled with or without mass spectrometry detection .


Physical And Chemical Properties Analysis

Naltrindole isothiocyanate is a solid compound . It is soluble in DMSO and slightly soluble in ethanol, but insoluble in water .

Scientific Research Applications

Opioid Receptor Research

Naltrindole Isothiocyanate derivatives have been used in research related to the δ opioid receptor (DOR). These derivatives have shown a wide range of activities for the DOR, from full inverse agonists to full agonists . This makes them useful for investigating the molecular mechanisms inducing these functional activities .

Antimicrobial Properties

Isothiocyanates, including Naltrindole Isothiocyanate, exhibit various biological characteristics, one of which is their antimicrobial properties . This makes them valuable in the field of microbiology and infectious disease research .

Anti-Inflammatory Properties

Isothiocyanates also have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases and conditions .

Anticancer Properties

Isothiocyanates have been found to have anticancer properties . This makes them a subject of interest in oncology and cancer research .

Analgesic Effects

Studies have revealed that isothiocyanates encompass analgesic effects . This suggests potential applications in pain management and anesthesiology .

Cardioprotective Effects

Isothiocyanates have been found to have cardioprotective effects . This suggests potential applications in cardiology and heart disease treatment .

Neurological Disorders Treatment

Isothiocyanates have the potential to treat neurological disorders . This opens up avenues for research in neurology and mental health .

Regulation of Thyroid Gland Function

Isothiocyanates have been found to regulate thyroid gland function . This suggests potential applications in endocrinology and thyroid disease treatment .

Safety and Hazards

The safety data sheet for Allyl Isothiocyanate, a similar compound, indicates that it is classified as Hazard Class 6.1 .

Future Directions

There is a gap in our pharmacological toolbox and limits our ability to investigate the biology of this receptor . Thus, new inverse agonists and irreversible antagonists of the DOR based on a novel chemical scaffold are being designed . These new compounds will provide new tools to investigate the biology of the DOR or even new potential therapeutics .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for NALTRINDOLE ISOTHIOCYANATE involves the reaction of NALTRINDOLE with thiophosgene to form NALTRINDOLE THIOCARBAMATE, which is then treated with potassium hydroxide and methyl isothiocyanate to yield the final product.", "Starting Materials": [ "NALTRINDOLE", "Thiophosgene", "Potassium hydroxide", "Methyl isothiocyanate" ], "Reaction": [ "Step 1: NALTRINDOLE is reacted with thiophosgene in anhydrous dichloromethane to form NALTRINDOLE THIOCARBAMATE.", "Step 2: The resulting NALTRINDOLE THIOCARBAMATE is then treated with a solution of potassium hydroxide in methanol.", "Step 3: Methyl isothiocyanate is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 4: The reaction mixture is then quenched with water and extracted with dichloromethane.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield NALTRINDOLE ISOTHIOCYANATE as a yellow solid." ] }

CAS RN

126876-64-0

Product Name

NALTRINDOLE ISOTHIOCYANATE

Molecular Formula

C27H25N3O3S

Molecular Weight

471.578

Origin of Product

United States

Q & A

Q1: How does Naltrindole Isothiocyanate achieve its long-lasting antagonist effects on opioid receptors?

A1: Naltrindole Isothiocyanate (5'-NTII) is an irreversible opioid antagonist that binds covalently to opioid receptors. This covalent binding leads to a long-lasting inactivation of the receptor, distinguishing it from competitive antagonists that reversibly block the receptor. [, ] Specifically, 5'-NTII targets the delta opioid receptor (DOR-1) and has been used to investigate potential DOR-1 subtypes. [, ]

Q2: How does chronic exposure to high-fat diets affect the sensitivity to opioid antagonists, particularly 5'-NTII?

A3: Interestingly, research shows that dietary history can significantly impact the potency of opioid antagonists, including 5'-NTII, in inducing weight loss in rats. [] Rats fed a high-fat diet for six weeks displayed a greater magnitude of weight loss following chronic administration of 5'-NTII compared to rats fed a high-carbohydrate diet. [] This highlights the complex interplay between diet, opioid receptor function, and body weight regulation, with 5'-NTII serving as a tool to probe these interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.